1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone
Description
1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone is an aromatic ketone derivative characterized by a fluoro substituent at the para position and a hexyloxy group at the meta position of the acetophenone backbone. Its molecular formula is C₁₄H₁₉FO₂, with a molecular weight of 238.30 g/mol. The hexyloxy chain contributes to lipophilicity, while the fluorine atom enhances electronic effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-(4-fluoro-3-hexoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO2/c1-3-4-5-6-9-17-14-10-12(11(2)16)7-8-13(14)15/h7-8,10H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOLSQKCQCLTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)C(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone typically involves the reaction of 4-fluoro-3-(hexyloxy)benzaldehyde with a suitable reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the fluoro group can participate in hydrogen bonding and other non-covalent interactions, while the ethanone group can undergo nucleophilic attack or other chemical transformations.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural features and properties of 1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone with similar ethanone derivatives:
Key Observations :
- Lipophilicity : The hexyloxy group in the target compound increases lipophilicity compared to hydroxy-substituted analogs (e.g., trihydroxy derivatives in ).
- Polarity : Hydroxy groups (e.g., in and ) significantly enhance polarity and hydrogen-bonding capacity, affecting solubility and crystallinity.
Comparison :
- The target compound lacks direct biological data but shares structural motifs (e.g., hexyloxy chain) with antifungal and antimicrobial analogs. Functional groups like hydroxy, amino, or heterocycles (e.g., pyrazoline in ) are critical for activity.
Biological Activity
1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a fluoro-substituted aromatic ring and an ethyl ketone functional group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
- Cytotoxicity : Investigations into the cytotoxic effects of the compound have shown promising results in vitro, indicating potential applications in cancer therapy.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating metabolic pathways.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the fluoro and hexyloxy substituents facilitate interactions with biological targets such as enzymes and receptors. This interaction could lead to either inhibition or activation of various biochemical pathways.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
| Pseudomonas aeruginosa | 10 | 0 |
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted on human cancer cell lines. The compound demonstrated dose-dependent cytotoxic effects, with IC50 values indicating its potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
